[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride
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Overview
Description
Inhibitor of Aβ self-aggregation; High Quality Biochemicals for Research Uses
Scientific Research Applications
Physico-chemical Properties
- SKF 525-A, a related compound to SKF64346 hydrochloride, exhibits significant surface activity and can form micelles. It affects enzyme systems due to its surfactant properties, which is crucial in interpreting enzyme inhibition results (Florence, 1970).
Neurological Research
- Research on dopamine D1 and D2 receptors in the nucleus accumbens has used SKF-related compounds to investigate reinforcement mechanisms in rats, providing insights into dopamine-mediated reward processes (Ikemoto et al., 1997).
Cardiac and Brain Research
- The impact of SKF-525A on norepinephrine depletion by amphetamine in the heart and brain has been studied, highlighting differences in the depleting actions of amphetamine in these organs (Clay et al., 1971).
Neuroprotection
- A selective D1 agonist, SKF-38393 hydrochloride, has been shown to prevent oxidative-related necrotic cell death in cultured cortical neurons, suggesting therapeutic potential for neurodegenerative diseases linked to oxidative stress (Noh & Gwag, 1997).
Insecticide Research
- SKF 525-A has been used in studies to enhance the action of insecticides in both susceptible and resistant house flies, contributing to understanding the mechanisms of resistance and synergy in pest control (Forgash, 1967).
Cytochrome P-450 Studies
- The inhibitor SKF-525A has been utilized in studies defining the active site of cytochrome P-450, revealing insights into enzyme-inhibitor interactions that are crucial for understanding drug metabolism (Rossi et al., 1987).
Hypocholesteremic Effects
- Studies on β-Diethylaminoethyl diphenylpropylacetate hydrochloride (SKF No. 525-A) have shown its effect in reducing plasma and aortic cholesterol in dogs, highlighting its potential application in cholesterol management (Dick et al., 1960).
Metabolism and Toxicity
- SKF-525A is also studied for its unexpected impact on autophagy in primary rat hepatocytes, providing novel insights into the mechanisms by which various CYP inhibitors affect drug toxicity (Luo et al., 2016).
Properties
CAS No. |
57664-06-9 |
---|---|
Molecular Formula |
C29H32ClNO3 |
Molecular Weight |
478 g/mol |
IUPAC Name |
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C29H31NO3.ClH/c1-4-30(5-2)19-8-20-32-24-17-15-23(16-18-24)29-27(25-9-6-7-10-26(25)33-29)28(31)22-13-11-21(3)12-14-22;/h6-7,9-18H,4-5,8,19-20H2,1-3H3;1H |
InChI Key |
XRDKDYOXGZZOCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C.Cl |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C.Cl |
Synonyms |
SKF-64346 HCl; {2-[4-(3-Diethylamino-propoxy)-phenyl]-benzofuran-3-yl}-p-tolyl-methanone Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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